molecular formula C12H17NO3S B6440001 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide CAS No. 2548985-55-1

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide

Cat. No.: B6440001
CAS No.: 2548985-55-1
M. Wt: 255.34 g/mol
InChI Key: KYIOTLWFWOBWJI-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core substituted with a hydroxyl group at the 4-position and a methyl group linked to a methoxyacetamide moiety. The benzothiophene scaffold imparts aromatic and electronic properties, while the hydroxyl and methoxyacetamide groups contribute to polarity and hydrogen-bonding capabilities. This compound is hypothesized to function as a non-phenol-based developer in imaging or pharmaceutical applications due to its structural resemblance to patented developers . Its crystallographic parameters, if determined, would likely employ programs like SHELX or OLEX2 for structural refinement and analysis, given their prevalence in small-molecule crystallography .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-7-11(14)13-8-12(15)5-2-3-10-9(12)4-6-17-10/h4,6,15H,2-3,5,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIOTLWFWOBWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCCC2=C1C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and an appropriate alkyne or alkene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyacetamide Group: This step involves the reaction of the benzothiophene intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce the benzothiophene ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehydroxylated or fully reduced benzothiophene derivative.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyacetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, influencing their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with phenol- and non-phenol-based developers, as well as benzothiophene derivatives, to highlight key differences in properties and applications.

Structural and Functional Group Analysis

  • Target Compound: Core: Tetrahydrobenzothiophene (hydrogenated thiophene fused to cyclohexane). Substituents: Hydroxyl (4-position), methoxyacetamide-linked methyl group.
  • Phenol-Based Developers (e.g., 4,4′-dihydroxydiphenylsulfone): Core: Diphenylsulfone. Substituents: Dual phenolic hydroxyl groups. Key Features: High acidity (phenolic OH), thermal stability (sulfone group), and rigidity .
  • Non-Phenol-Based Developers (e.g., N-[2-(3-phenylureido)phenyl]-benzenesulfonamide): Core: Phenylurea-sulfonamide hybrid. Substituents: Urea and sulfonamide groups. Key Features: High thermal stability (aromatic and sulfonamide groups), basic reactivity (urea) .

Property Comparison

The following table summarizes inferred properties based on structural analogs and principles of organic chemistry (structural similarity → functional similarity) :

Compound Solubility (Polar Solvents) Thermal Stability Reactivity (pH Sensitivity) Application Scope
Target Compound High (methoxy, acetamide) Moderate Neutral Imaging, pharmaceuticals
4,4′-dihydroxydiphenylsulfone Moderate (phenolic OH) High Acidic (phenol deprotonation) Industrial developers
N-[2-(3-phenylureido)phenyl]-benzenesulfonamide Low (sulfonamide) High Basic (urea hydrolysis) High-temperature developers

Key Findings

Solubility : The target compound’s methoxy and acetamide groups enhance solubility in polar solvents compared to sulfonamide- or urea-based developers, which exhibit lower solubility due to hydrophobic aromatic cores .

Thermal Stability : The target’s tetrahydrobenzothiophene core may reduce thermal stability relative to fully aromatic diphenylsulfones or sulfonamides, which benefit from resonance stabilization .

Reactivity: The hydroxyl group in the target compound is less acidic than phenolic hydroxyls in diphenylsulfones, reducing its pH sensitivity. Conversely, urea-containing developers are prone to hydrolysis under basic conditions .

Research Implications and Limitations

Further crystallographic studies (using SHELX/OLEX2 ) and solubility assays are needed to validate these inferences.

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